REACTION_CXSMILES
|
I(O)(=O)(=O)=O.[C:6]([O:9][CH:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:18]1[O:28]C1CCCCCCCC)(=[O:8])[CH3:7]>O.O1CCOCC1>[C:6]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:18]=[O:28])(=[O:8])[CH3:7]
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
9.10-epoxy-octadecen-1-ol acetate
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=CCCCCCCC1C(CCCCCCCC)O1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for a night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto water
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension is extracted twice with a total amount of 500 ml of petroleum ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in vacuo, under argon
|
Type
|
CUSTOM
|
Details
|
The 9-acetoxy-nonanal distils over at 160°-162° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCCCCCCCCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |